

Statistical Analysis of 1-Phenyl-3H-2-benzazepine: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723

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A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed statistical analysis, comparative experimental data, and defined signaling pathways specifically for **1-Phenyl-3H-2-benzazepine**. Research in this area has more prominently focused on structurally related analogs, such as 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one, or the broader class of benzazepines. Consequently, a direct comparative guide based on robust experimental data for **1-Phenyl-3H-2-benzazepine** cannot be constructed at this time.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on a closely related compound, 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, to illustrate a relevant synthetic methodology. The absence of quantitative data for the target compound precludes the creation of comparative data tables and signaling pathway diagrams.

Experimental Protocols: Synthesis of a 1-Phenyl-2-Benzazepine Analog

The following section details a synthetic route for 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, providing a foundational understanding of the chemical synthesis of 1-phenyl-2-benzazepine derivatives.

Synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

The synthesis of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been reported to proceed through the spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide (and its N-methyl analogs) in the absence of a solvent.[1][2] These precursor compounds exist in an amino lactone form when in solution at room temperature.[1][2] The resulting 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo subsequent dehydration in the presence of sulfuric acid to yield 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-one.[1][2]

Starting Materials:

- 3-phenyl-3-(2-aminoethyl)phthalide or its N-methyl analog

Reaction Conditions:

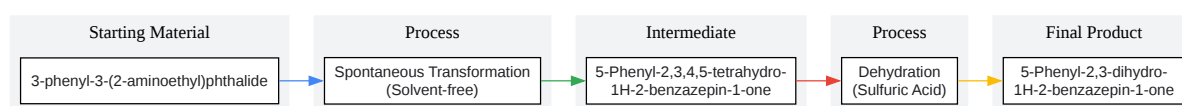
- Step 1 (Cyclization): The starting material is maintained in a solvent-free environment to facilitate a spontaneous transformation into the tetrahydro-1H-2-benzazepin-1-one derivative.[1][2]
- Step 2 (Dehydration): The intermediate from Step 1 is treated with concentrated sulfuric acid to induce dehydration, leading to the formation of the dihydro-1H-2-benzazepin-1-one.[1][2]

Data Presentation

Due to the lack of publicly available quantitative experimental data from studies on **1-Phenyl-3H-2-benzazepine**, a structured table for comparative analysis cannot be provided.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, as described in the experimental protocol.



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Caption: Synthetic workflow for a 1-phenyl-2-benzazepine analog.

In conclusion, the current body of scientific literature does not support a detailed statistical and comparative analysis of **1-Phenyl-3H-2-benzazepine**. Professionals in the field of drug development and research are encouraged to pursue primary experimental studies to generate the necessary data for a thorough evaluation of this compound's pharmacological profile and mechanism of action. The provided synthetic methodology for a related analog offers a potential starting point for obtaining the compound for such studies.

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